N-[2-(3-CHLOROPHENYL)ETHYL]-4-FLUOROBENZENE-1-SULFONAMIDE
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Overview
Description
N-[2-(3-CHLOROPHENYL)ETHYL]-4-FLUOROBENZENE-1-SULFONAMIDE is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a fluorine atom and a 3-chlorophenylethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-CHLOROPHENYL)ETHYL]-4-FLUOROBENZENE-1-SULFONAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzenesulfonyl chloride and 3-chlorophenylethylamine.
Reaction: The 4-fluorobenzenesulfonyl chloride is reacted with 3-chlorophenylethylamine in the presence of a base such as triethylamine.
Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Continuous Flow Chemistry: Implementing continuous flow chemistry to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-CHLOROPHENYL)ETHYL]-4-FLUOROBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
N-[2-(3-CHLOROPHENYL)ETHYL]-4-FLUOROBENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antibiotic and its ability to inhibit bacterial growth.
Biological Research: The compound is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-[2-(3-CHLOROPHENYL)ETHYL]-4-FLUOROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Pathways: It may interfere with metabolic pathways in bacteria, leading to their death or inhibition of growth.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3-Chlorophenyl)ethyl]benzenesulfonamide: Similar structure but lacks the fluorine atom.
N-[2-(3-Chlorophenyl)ethyl]-4-methylbenzenesulfonamide: Similar structure but has a methyl group instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in N-[2-(3-CHLOROPHENYL)ETHYL]-4-FLUOROBENZENE-1-SULFONAMIDE enhances its chemical stability and may improve its biological activity compared to similar compounds without the fluorine substitution.
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO2S/c15-12-3-1-2-11(10-12)8-9-17-20(18,19)14-6-4-13(16)5-7-14/h1-7,10,17H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGDRCATZAIMNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCNS(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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